5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine literature review
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine literature review
The "Warhead Anchor" of Alpelisib (BYL719)
Executive Summary
This technical guide provides an in-depth analysis of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1), a critical heterocyclic intermediate used in the synthesis of the PI3K
Functioning as the "scaffold core" of the drug, this molecule combines a polar isoxazole headgroup—essential for hydrogen bonding within the kinase ATP-binding pocket—with a lipophilic, metabolically stable fluorinated tail. This guide details its synthetic pathways, process chemistry challenges (specifically regioselectivity), and analytical profiling for researchers in medicinal and process chemistry.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-(1,1,1-trifluoro-2-methylpropan-2-yl)1,2-oxazol-3-amine |
| Common Name | Alpelisib Intermediate A; TFMP-Isoxazole |
| CAS Number | 1188911-74-1 |
| Molecular Formula | |
| Molecular Weight | 194.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~1.78 (Conjugate acid of amine) |
| LogP | ~2.1 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Synthetic Chemistry: The "Pivaloyl" Route Adaptation
The synthesis of this intermediate mirrors the classical production of 3-amino-5-tert-butylisoxazole but introduces significant challenges due to the electron-withdrawing nature of the trifluoromethyl group. The most robust industrial route involves the cyclization of a fluorinated
Retrosynthetic Analysis
The construction of the isoxazole ring relies on a [3+2] annulation strategy (conceptually) or, more accurately, a condensation-cyclization sequence.
Figure 1: Retrosynthetic pathway highlighting the critical
Step-by-Step Experimental Protocol
Step 1: Synthesis of the
-
Reagents: Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) (1.5 eq), THF (anhydrous).
-
Procedure:
-
Cool anhydrous THF to -78°C under nitrogen.
-
Add n-BuLi (2.5 M in hexanes) dropwise to a solution of acetonitrile in THF. Stir for 30 mins to generate the lithiated acetonitrile species (
). -
Slowly add the fluorinated ester. The electron-withdrawing
group stabilizes the starting material, so allow the reaction to warm to 0°C or room temperature to ensure completion. -
Quench: Pour into ice-cold dilute HCl. Extract with Ethyl Acetate.[1]
-
Purification: The
-ketonitrile is often used crude or purified via vacuum distillation.
-
Step 2: Regioselective Cyclization to Isoxazole
Rationale: The reaction of a
-
Reagents:
-Ketonitrile from Step 1 (1.0 eq), Hydroxylamine hydrochloride ( ) (1.1 eq), Sodium Hydroxide (NaOH) (2.5 eq), Water/Ethanol (1:1). -
Procedure:
-
Dissolve
in water. -
Add NaOH pellets to adjust pH to >10 (Critical Control Point).
-
Add the
-ketonitrile solution (in ethanol) dropwise. -
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC. The disappearance of the nitrile peak (~2200
in IR) indicates completion. -
Workup: Cool to room temperature. The product often precipitates.[2] If not, reduce solvent volume and extract with DCM.
-
Crystallization: Recrystallize from Hexane/EtOAc to obtain high-purity solids.
-
Process Optimization & Troubleshooting
The Regioselectivity Challenge
In isoxazole synthesis, the "pH Switch" is a well-documented phenomenon.
-
Acidic Conditions: Favor the formation of 5-amino-3-substituted isoxazoles (via initial attack on the ketone).
-
Basic Conditions: Favor the desired 3-amino-5-substituted isoxazoles.[1][2]
Mechanism of Action:
In high pH, the free base hydroxylamine (
Handling the Trifluoromethyl Group
The
-
Solubility: The intermediate may "oil out" in purely aqueous media. Ensure sufficient Ethanol or Methanol is present during cyclization.
-
Volatility: The fluorinated starting ester is volatile. Avoid high-vacuum drying of the starting material for prolonged periods.
Medicinal Chemistry Context: The Alpelisib Connection
The 3-amino-isoxazole moiety is not merely a linker; it is a pharmacophore.
Figure 2: Functional role of the isoxazole intermediate in the PI3K
-
H-Bonding: The nitrogen of the isoxazole ring and the exocyclic amine form a bidentate hydrogen-bonding motif with the hinge region of the PI3K
kinase (specifically Val851). -
Metabolic Shielding: The replacement of a standard tert-butyl group with a trifluoro-tert-butyl group prevents metabolic oxidation (hydroxylation) of the methyl groups. The C-F bonds are metabolically inert, significantly extending the drug's half-life.
Analytical Profiling
To validate the synthesis of CAS 1188911-74-1, the following analytical signatures are expected:
-
1H NMR (DMSO-d6, 400 MHz):
- ~6.0 ppm (1H, s, Isoxazole C4-H ). This is the diagnostic singlet.
- ~5.5 ppm (2H, br s, NH2 ).[3]
-
~1.4–1.5 ppm (6H, s,
). Note: The methyls are equivalent but may show slight splitting or broadening due to long-range coupling with Fluorine.
-
19F NMR:
-
Single peak around -76 to -80 ppm (characteristic of
group).
-
-
Mass Spectrometry (ESI+):
- .
-
Look for the characteristic loss of
or fragmentation of the isoxazole ring in MS/MS.
Safety and Handling
-
Hazards: As a primary amine and fluorinated aromatic, treat as an irritant (Skin/Eye Irrit. 2).
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
References
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Novartis AG. (2010). Patent WO2010029082: Pyrrolidine-1,2-dicarboxamide derivatives. (Describes the synthesis of Alpelisib and its intermediates).
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
- Vereshchagin, L. I., et al. (1989). Regioselectivity in the reaction of polyfluorinated -diketones and -ketonitriles with hydroxylamine. Zhurnal Organicheskoi Khimii.
